N'-[4-(diethylamino)benzylidene]benzohydrazide
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Overview
Description
N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide is a chemical compound known for its diverse applications in scientific research It is a derivative of benzohydrazide and features a diethylamino group attached to a phenyl ring, which is further connected to a benzohydrazide moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in various substituted benzohydrazide compounds .
Scientific Research Applications
N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The diethylamino group enhances its ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways. The compound’s structure allows it to participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]benzohydrazide
Uniqueness
N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying interactions with various molecular targets and for developing new materials with specific functionalities .
Properties
Molecular Formula |
C18H21N3O |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H21N3O/c1-3-21(4-2)17-12-10-15(11-13-17)14-19-20-18(22)16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3,(H,20,22)/b19-14+ |
InChI Key |
HBZQDULNYRWEEB-XMHGGMMESA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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